Bupivacaine hydrochloride monohydrate is a local anesthetic, meaning it reversibly blocks the conduction of nerve impulses in a specific region of the body. Its mechanism of action involves binding to voltage-gated sodium channels in nerve cell membranes, preventing the influx of sodium ions necessary for the generation and propagation of action potentials. This results in a loss of sensation and prevents the perception of pain .
Bupivacaine shows several properties that make it valuable for scientific research applications:
These characteristics make bupivacaine a valuable tool for researchers studying pain mechanisms, surgical anesthesia, and postoperative pain management.
Bupivacaine hydrochloride monohydrate is widely used in various scientific research applications, including:
Bupivacaine hydrochloride monohydrate is a local anesthetic belonging to the amide class, characterized by its long duration of action. The chemical formula for this compound is C₁₈H₃₁ClN₂O₂, and it is commonly recognized by its systematic name, 1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. This compound is typically used in medical settings to provide anesthesia during surgical procedures or pain management interventions. The monohydrate form indicates the presence of one molecule of water associated with each molecule of bupivacaine hydrochloride, which can influence its solubility and stability in formulations .
The primary biological activity of bupivacaine hydrochloride monohydrate is its function as a local anesthetic. It exerts its effects by blocking voltage-gated sodium channels, which prevents the propagation of action potentials in neurons. This mechanism results in a loss of sensation in the targeted area. Bupivacaine also has adrenergic antagonist properties and can inhibit cholinesterase activity, contributing to its analgesic effects . Its long duration of action makes it particularly useful for procedures requiring extended anesthesia.
Bupivacaine hydrochloride monohydrate can be synthesized through several methods, typically involving the reaction of 2,6-dimethylaniline with piperidine derivatives and butyryl chloride. The general synthetic route includes:
Bupivacaine hydrochloride monohydrate is widely used in clinical practice for various applications, including:
Interaction studies involving bupivacaine hydrochloride monohydrate have demonstrated its potential interactions with other medications and physiological processes:
Bupivacaine hydrochloride monohydrate shares similarities with other local anesthetics but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting some similar compounds:
Compound Name | Duration of Action | Potency | Unique Features |
---|---|---|---|
Bupivacaine | Long | High | Greater cardiotoxicity compared to others |
Ropivacaine | Moderate | Moderate | Less potent than bupivacaine; lower cardiotoxicity |
Lidocaine | Short | Moderate | Rapid onset; less effective for prolonged anesthesia |
Mepivacaine | Intermediate | Moderate | Intermediate duration; less vasodilatory effects |
Bupivacaine hydrochloride monohydrate exhibits extensive polymorphism, with multiple crystalline forms that have been characterized through comprehensive X-ray powder diffraction studies [1]. Five distinct crystal forms of bupivacaine hydrochloride have been identified and systematically studied, including forms A°, B, C, D, and a monohydrate form [1]. Each polymorphic form displays unique X-ray diffraction patterns that serve as definitive fingerprints for their identification and characterization [1].
The thermodynamically stable form at twenty degrees Celsius is designated as form A°, which demonstrates a highly reversible transformation into form B at a transition temperature of eighty-five point three degrees Celsius [1]. This transformation exhibits a transition enthalpy of four point six kilojoules per mole, with a hysteresis between experimental transition temperatures of three point five Kelvin, indicating very weak kinetic control [1]. Form C represents a metastable polymorph that shows a monotropic relationship to the other forms and remains metastable throughout the entire temperature range [1].
Crystal form B exhibits characteristic diffraction peaks at two-theta angles of six point three, nine point five, twelve point five, fifteen point three, fifteen point seven, eighteen point seven, nineteen point one, twenty point zero, twenty-one point eight, twenty-three point three, twenty-three point seven, and twenty-five point zero degrees [5]. These measurements were obtained using copper K-alpha radiation with a wavelength of one point five four zero six angstroms, with each characteristic peak having an error range of plus or minus zero point two degrees [5].
Form C displays a distinct diffraction pattern with characteristic peaks at eight point zero, nine point one, ten point zero, twelve point eight, sixteen point one, sixteen point eight, seventeen point nine, nineteen point eight, twenty point two, twenty-one point six, twenty-three point five, twenty-four point zero, and twenty-five point six degrees [5]. The diffraction data for form C demonstrates significantly different peak positions compared to forms B and D, confirming its unique crystal structure [5].
Crystal form D presents characteristic diffraction peaks at eight point zero, nine point eight, eleven point five, thirteen point six, sixteen point zero, seventeen point four, twenty point two, twenty-one point two, twenty-two point nine, twenty-three point six, twenty-four point two, and twenty-five point one degrees [5]. The X-ray powder diffraction analysis was conducted using a Bruker D8 Discover diffractometer with copper K-alpha radiation under standardized conditions [5].
Crystal Form | Characteristic 2θ Peaks (degrees) | Melting Point (°C) | Initial Fusion Temperature (°C) |
---|---|---|---|
Form B | 6.3, 9.5, 12.5, 15.3, 15.7, 18.7, 19.1, 20.0, 21.8, 23.3, 23.7, 25.0 | 99.1 | 92.2 |
Form C | 8.0, 9.1, 10.0, 12.8, 16.1, 16.8, 17.9, 19.8, 20.2, 21.6, 23.5, 24.0, 25.6 | 110.29 | 106.12 |
Form D | 8.0, 9.8, 11.5, 13.6, 16.0, 17.4, 20.2, 21.2, 22.9, 23.6, 24.2, 25.1 | 85.3 | 80.1 |
The crystal structure of the free-base form of bupivacaine has been determined directly from powder X-ray diffraction data using the Genetic Algorithm technique for structure solution, followed by Rietveld refinement [17] [21]. This work demonstrates the scope and utility of ab initio structure solution directly from powder X-ray diffraction data for tackling structural problems within the biomedical field [17].
The monohydrate form of bupivacaine hydrochloride demonstrates complex hydration behavior with variable water content ranging from zero point seven one to one point one four moles of water per mole of compound between ten percent and ninety percent relative humidity [1]. This variability in water content indicates dynamic water coordination patterns that are sensitive to environmental humidity conditions [1].
The hydrate formation is highly dependent on relative humidity conditions, with all anhydrous forms transforming to the hydrate at and above ninety percent relative humidity at twenty-five degrees Celsius [1]. The dehydration process occurs under dry conditions or at elevated temperatures, where the hydrate converts to form C [1]. The loss of crystallization water occurs at a relatively high temperature of one hundred eleven point four degrees Celsius, suggesting considerable stability of the water coordination within the crystal structure [32].
The water molecules in bupivacaine hydrochloride monohydrate participate in specific coordination patterns that stabilize the crystal structure [32]. Fourier transform infrared spectroscopy analysis reveals characteristic shifting of hydroxyl and amide carbonyl peaks when water molecules are incorporated into the crystal lattice [32]. The hydroxyl peak shifts from three thousand five hundred eight point four to three thousand five hundred ten point two wavenumbers, while the amide carbonyl carbon-nitrogen stretching shifts from one thousand five hundred sixty-two point nine to one thousand five hundred fifty-four point eight wavenumbers [32].
The molecular formula of bupivacaine hydrochloride monohydrate is represented as C₁₈H₂₈N₂O·HCl·H₂O, with a molecular weight of three hundred forty-two point nine zero grams per mole [8] [9]. The hydrate structure involves specific hydrogen bonding interactions between water molecules and the hydrochloride salt, creating a stable coordination network that influences the overall crystal packing arrangement [23].
Thermal analysis demonstrates that the dehydration process of the monohydrate form is characterized by a sharp endothermic peak at one hundred eleven point four degrees Celsius, attributed to the loss of coordinated water molecules [32]. This relatively high dehydration temperature indicates strong water-drug interactions within the crystal lattice [32]. The subsequent melting occurs at two hundred fifty-five point four degrees Celsius, corresponding to the melting of the dehydrated form [32].
The comparative analysis between anhydrous and monohydrate forms of bupivacaine hydrochloride reveals significant differences in physical properties, stability characteristics, and crystallographic features [1]. The anhydrous forms demonstrate distinct thermal behavior compared to the monohydrate, with different melting points and transition temperatures that reflect their unique crystal structures [1].
The thermodynamic relationships between different crystal forms show that forms A°, B, and D are enantiotropically related, meaning they can reversibly transform into each other under appropriate temperature conditions [1]. Form C exhibits a monotropic relationship to these forms and remains metastable in the entire temperature range [1]. The monohydrate form occupies a unique position in this polymorphic landscape, with its stability being primarily governed by humidity conditions rather than temperature alone [1].
Form C demonstrates the highest hygroscopicity among all anhydrous forms and slowly converts to form A° during storage [1]. This conversion process indicates that form C serves as an intermediate state in the transformation pathway between the monohydrate and the thermodynamically stable anhydrous forms [1]. At higher temperatures, all forms transform into form D, which remains kinetically stable at twenty degrees Celsius [1].
The stability profile of the monohydrate form differs significantly from anhydrous forms due to the presence of coordinated water molecules [1]. Under conditions of forty degrees Celsius and seventy-five percent relative humidity, the crystal forms exhibit varying degrees of stability [5]. Form C demonstrates superior physical stability compared to forms B and D under these stress conditions, with minimal changes in X-ray powder diffraction peak patterns [5].
The monohydrate form exhibits variable water content depending on environmental conditions, with water molecules occupying specific coordination sites within the crystal lattice [1]. This dynamic hydration behavior distinguishes the monohydrate from anhydrous forms, which maintain fixed stoichiometric compositions [1]. The dehydration-rehydration process is reversible under appropriate humidity conditions, demonstrating the flexibility of the hydrate crystal structure [1].
Property | Anhydrous Forms | Monohydrate Form |
---|---|---|
Water Content | Fixed stoichiometry | Variable (0.71-1.14 mol/mol) |
Humidity Dependence | Minimal | High sensitivity |
Dehydration Temperature | Not applicable | 111.4°C |
Formation Conditions | Low humidity | ≥90% relative humidity |
Stability at 20°C | Form A° stable | Stable with water coordination |
Differential scanning calorimetry analysis reveals that the monohydrate form exhibits two distinct thermal events: dehydration followed by melting [32]. This contrasts with anhydrous forms that typically show single melting events at their respective transition temperatures [5]. The thermal stability of the monohydrate form is enhanced by the hydrogen bonding network formed between water molecules and the drug substance [32].
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